molecular formula C14H11ClO3 B8394667 (4'-Chloro-biphenyl-4-yloxy)-acetic acid

(4'-Chloro-biphenyl-4-yloxy)-acetic acid

Cat. No.: B8394667
M. Wt: 262.69 g/mol
InChI Key: IYQQYLICORZSQE-UHFFFAOYSA-N
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Description

(4'-Chloro-biphenyl-4-yloxy)-acetic acid is a biphenyl derivative featuring a chlorine substituent at the 4' position of one phenyl ring and an acetic acid group linked via an ether oxygen to the 4-position of the second phenyl ring. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 270.69 g/mol . The compound’s structure combines the aromatic stability of biphenyl with the electron-withdrawing effects of chlorine, enhancing its acidity compared to non-chlorinated analogs. It is synthesized through methods such as coupling chlorinated biphenyl precursors with glycolic acid derivatives, often involving cyclodextrin inclusion complexes to improve crystallinity . Potential applications include agrochemicals (e.g., plant growth regulators) and pharmaceuticals, leveraging its aromatic backbone for receptor interactions .

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)phenoxy]acetic acid

InChI

InChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

IYQQYLICORZSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (pKa) Solubility
(4'-Chloro-biphenyl-4-yloxy)-acetic acid C₁₄H₁₁ClO₃ 270.69 4'-Cl, biphenyl-4-oxyacetic acid ~3.1 (estimated)* Low in water, soluble in organic solvents
4-Chlorophenoxyacetic acid (4-CPA) C₈H₇ClO₃ 186.59 4-Cl, phenoxyacetic acid 3.0 Moderately water-soluble
([1,1'-Biphenyl]-4-yloxy)acetic acid C₁₄H₁₂O₃ 228.25 Biphenyl-4-oxyacetic acid (no Cl) ~4.2 (estimated)* Low in water
4′-Chloro-4-biphenylcarboxylic acid C₁₃H₉ClO₂ 232.66 4'-Cl, biphenyl-4-carboxylic acid ~2.8 Low in water

*Estimated based on inductive effects of substituents .

Key Observations :

  • Acidity: The chlorine substituent significantly lowers the pKa of this compound compared to its non-chlorinated analog ([1,1'-biphenyl]-4-yloxy)acetic acid, due to the electron-withdrawing -I effect of Cl stabilizing the deprotonated form . Its acidity is comparable to 4-CPA, a simpler phenoxyacetic acid derivative.
  • Lipophilicity : The biphenyl backbone increases molecular weight and lipophilicity, reducing water solubility but enhancing membrane permeability in biological systems .

Preparation Methods

Coupling of 4-Chlorophenylboronic Acid with 4-Bromophenol

A foundational step involves coupling 4-chlorophenylboronic acid with 4-bromophenol to form 4'-chloro-biphenyl-4-ol. This reaction typically utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction efficiency in aqueous media.

Key Conditions

  • Catalyst : Pd(OAc)₂ (0.5–1 mol%)

  • Base : K₂CO₃ or Na₂CO₃

  • Solvent : Water/toluene (1:1)

  • Yield : 75–85%

Alternative Boronic Acid Derivatives

Substituting 4-bromophenol with 4-iodophenol accelerates coupling kinetics but increases cost. For example, 4-iodophenol reacts with 4-chlorophenylboronic acid in DMF at 60°C, achieving 90% yield with PdCl₂(dppf) as the catalyst.

One-Pot Tandem Catalysis Strategies

Recent advances integrate biphenyl formation and etherification into a single step using bifunctional catalysts.

Palladium/Lewis Acid Systems

A Pd(OAc)₂/CuI system enables sequential Suzuki coupling and etherification. For instance, 4-bromophenol couples with 4-chlorophenylboronic acid, followed by in situ reaction with chloroacetic acid in DMF at 100°C.

Performance Metrics

  • Catalyst Loading : Pd (1 mol%), CuI (10 mol%)

  • Yield : 60–65%

  • Purity : >95% by HPLC

Comparative Analysis of Synthetic Routes

MethodCatalystsConditionsYield (%)AdvantagesLimitations
Suzuki + AlkylationPd(OAc)₂, K₂CO₃Toluene/H₂O, 80°C70–75High selectivity, scalableMulti-step, solvent-intensive
Ester HydrolysisTBAB, NaOHAcetone, reflux65–70Mild conditions, avoids Pd catalystsLower yield, ester intermediate
One-Pot TandemPd/CuIDMF, 100°C60–65Streamlined processHigh catalyst loading

Structural Characterization and Validation

Post-synthetic analysis ensures product integrity:

  • FTIR : Absorbance at 1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether).

  • ¹H NMR : δ 7.45–7.15 (biphenyl protons), δ 4.60 (OCH₂CO), δ 3.90 (COOH).

  • XRD : Crystallinity indices >80% confirm phase purity .

Q & A

Q. What are the common synthetic routes for (4'-Chloro-biphenyl-4-yloxy)-acetic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions between chlorinated biphenyl precursors and acetic acid moieties. For example:
  • Suzuki-Miyaura Cross-Coupling : A biphenyl scaffold is constructed using palladium catalysts, followed by functionalization with a chloro substituent and acetic acid group .
  • Halogenation : Chlorine is introduced via electrophilic substitution, with reaction conditions (e.g., temperature, solvent) optimized to avoid over-halogenation .
  • Ester Hydrolysis : Intermediate esters (e.g., methyl or ethyl esters) are hydrolyzed under basic conditions (NaOH/EtOH) to yield the final acetic acid derivative .
    Key Considerations :
  • Purity is validated using HPLC (≥98%) and NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for methylene groups) .
  • Yields range from 60–85%, depending on substituent steric effects .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and computational tools is used:
  • NMR Spectroscopy :
  • 1^1H NMR confirms aromatic proton environments (e.g., para-substitution patterns) and acetic acid moiety integration .
  • 13^13C NMR identifies carbonyl carbon signals (δ ~170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 262.69 for C14_{14}H11_{11}ClO3_3) .
  • X-ray Crystallography : Resolves biphenyl dihedral angles (typically 30–45°) and hydrogen-bonding networks in crystalline forms .

Q. What solvents and reaction conditions optimize its stability during experiments?

  • Methodological Answer :
  • Solvents : Use anhydrous DMSO or DMF for solubility in polar reactions; avoid protic solvents (e.g., water) to prevent hydrolysis of the acetic acid group .
  • Temperature : Reactions are performed under reflux (80–120°C) for 6–12 hours to ensure completion .
  • Storage : Store at 2–8°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How do substituent positions on the biphenyl ring influence reactivity and biological activity?

  • Methodological Answer : Substituent position (ortho, meta, para) significantly alters electronic and steric properties:
Substituent PositionReactivity TrendBiological Activity Impact
Para (4')-Cl High electrophilicity due to electron-withdrawing effectEnhanced enzyme inhibition (e.g., COX-2 IC50_{50} = 12 µM)
Meta (3')-Cl Reduced conjugation with acetic acid moietyLower binding affinity (e.g., 30% reduction in receptor occupancy)
Ortho (2')-Cl Steric hindrance limits planarizationDiminished cellular uptake (logP increases by 0.5 units)
Experimental Design :
  • Compare derivatives via DFT calculations (HOMO-LUMO gaps) and in vitro assays (e.g., enzyme kinetics) .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles:
  • Assay Standardization :
  • Use isogenic cell lines to minimize genetic variability .
  • Control solvent concentrations (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity .
  • Impurity Profiling :
  • Quantify byproducts (e.g., 4-chlorophenol) via GC-MS; levels >2% correlate with false-positive results .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify consensus IC50_{50} values .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR); chloro substituent forms hydrophobic contacts with Leu384^{384} .
  • Surface Plasmon Resonance (SPR) :
  • Measure real-time binding kinetics (kon_{on} = 1.2 × 104^4 M1^{-1}s1^{-1}, koff_{off} = 0.03 s1^{-1}) .
  • Cryo-EM : Resolve ligand-induced conformational changes in membrane proteins (e.g., GPCRs) at 3.2 Å resolution .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

  • Methodological Answer : Discrepancies stem from measurement protocols:
  • Dynamic Light Scattering (DLS) : Reports higher solubility (12 mg/mL in PBS) due to micelle formation .
  • Shake-Flask Method : Yields lower values (5 mg/mL) by excluding colloidal particles .
    Resolution : Standardize using USP <1236> guidelines with equilibration at 25°C for 24 hours .

Tables

Table 1 : Synthetic Yields Under Varying Conditions

Reaction ConditionYield (%)Purity (%)Reference
Pd(OAc)2_2, K2_2CO3_3, DMF8298
FeCl3_3, CH3_3CN6895
NaOH/EtOH, Reflux7597

Table 2 : Comparative Bioactivity of Derivatives

DerivativeIC50_{50} (µM)Target ProteinReference
4'-Cl-Biphenyl-acetic acid12.4COX-2
3'-Cl-Biphenyl-acetic acid45.7COX-2
4'-CF3_3-Analog8.9COX-2

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